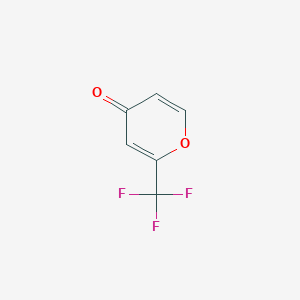
2-(Trifluormethyl)-4H-pyran-4-on
Übersicht
Beschreibung
Synthesis Analysis
Several synthetic methods exist for preparing this compound. One approach involves the condensation of diamines or amino (thio)phenols with in situ generated trifluoroacetonitrile (CF3CN) to form the desired product . The reaction proceeds via nucleophilic addition of CF3CN to the amino group of the diamine derivatives, followed by intramolecular cyclization.
Wissenschaftliche Forschungsanwendungen
Agrochemische Industrie
2-(Trifluormethyl)-4H-pyran-4-on: Derivate, wie zum Beispiel Trifluormethylpyridine (TFMP), spielen eine bedeutende Rolle in der Agrochemie. Sie werden hauptsächlich zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt. Die Einführung von TFMP-Derivaten hat zur Entwicklung von über 20 neuen Agrochemikalien geführt, die ISO-Gemeinschaftsnamen erhalten haben .
Pharmazeutische Industrie
Im pharmazeutischen Bereich werden TFMP-Derivate in Wirkstoffe integriert. Ihre einzigartigen physikalisch-chemischen Eigenschaften tragen zu den biologischen Aktivitäten verschiedener Arzneimittel bei. Derzeit sind fünf pharmazeutische Produkte mit dem TFMP-Bestandteil auf dem Markt zugelassen, und viele weitere befinden sich in klinischen Studien .
Veterinärmedizin
Auch die Veterinärindustrie profitiert von der Anwendung von TFMP-Derivaten. Zwei veterinärmedizinische Produkte, die diesen Bestandteil enthalten, haben die Marktzulassung erhalten, was ihre Bedeutung für Tierarzneimittel unterstreicht .
Organische Synthese
This compound: wird in der organischen Synthese verwendet, insbesondere bei der Herstellung von Aminopyridinen durch Aminierungsreaktionen. Es dient als katalytischer Ligand für die regioselektive Herstellung von Tetramethylbiphenylen durch aerobe oxidative Kupplung von Xylol, katalysiert durch Palladium .
Farbstoffentwicklung
Anthrachinone, die aus This compound abgeleitet werden können, sind eine Klasse organischer Verbindungen mit Anwendungen in der Farbstoffentwicklung. Die Trifluormethylgruppe kann die Lichtabsorptionseigenschaften verändern, wodurch diese Verbindungen zu potenziellen Kandidaten für neue Farbstoffmaterialien werden.
Molekulare Topologie
Diese Verbindung wird zum Aufbau molekularer Topologien verwendet. Es wurde gezeigt, dass es an der Bildung von homometallischen und heterometallischen Molekülquadraten beteiligt ist, was seine Rolle bei der Erzeugung komplexer molekularer Strukturen demonstriert .
Wirkmechanismus
Target of Action
Similar compounds with a trifluoromethyl group have been reported to target various enzymes and receptors
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The trifluoromethyl group may enhance the compound’s binding affinity to its targets, thereby increasing its potency .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, such as those involved in cell proliferation and apoptosis
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of compounds, which may improve the bioavailability of 2-(trifluoromethyl)-4h-pyran-4-one .
Result of Action
Similar compounds have been reported to exhibit various biological activities, such as antiproliferative effects
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)pyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O2/c7-6(8,9)5-3-4(10)1-2-11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHCSARTLMMHGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=CC1=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445979 | |
| Record name | 2-(trifluoromethyl)-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
204516-31-4 | |
| Record name | 2-(trifluoromethyl)-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1600289.png)
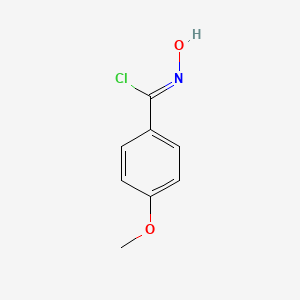

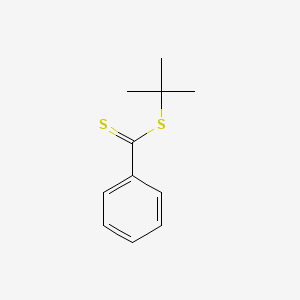
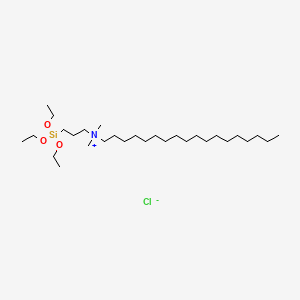
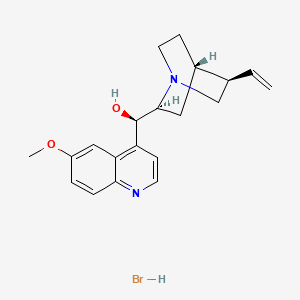

![2-Ethyloxazolo[4,5-B]pyridine](/img/structure/B1600301.png)

![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1600303.png)
![Methyl imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B1600305.png)


